molecular formula C11H15O4- B14804181 Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester

Cat. No.: B14804181
M. Wt: 211.23 g/mol
InChI Key: TXVFPUCLFIWVCC-UHFFFAOYSA-M
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Description

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s structure consists of a bicyclo[2.2.1]heptane core with two carboxylic acid groups and an ethyl ester group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between cyclopentadiene and maleic anhydride forms the bicyclo[2.2.1]heptane core. Subsequent esterification of the carboxylic acid groups with ethanol yields the desired ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester derivatives or amides.

Scientific Research Applications

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s functional groups.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure but with different functional groups.

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another bicyclic compound with a larger ring system.

    Norbornane-2-carboxylic acid: A related compound with a norbornane core.

Uniqueness

Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid, 1-ethyl ester is unique due to its specific combination of functional groups and its stability. The presence of both carboxylic acid and ester groups allows for versatile chemical modifications, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H15O4-

Molecular Weight

211.23 g/mol

IUPAC Name

4-ethoxycarbonylbicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C11H16O4/c1-2-15-9(14)11-5-3-10(7-11,4-6-11)8(12)13/h2-7H2,1H3,(H,12,13)/p-1

InChI Key

TXVFPUCLFIWVCC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C12CCC(C1)(CC2)C(=O)[O-]

Origin of Product

United States

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